molecular formula C9H9ClN2O B591795 (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol CAS No. 1340111-89-8

(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B591795
CAS No.: 1340111-89-8
M. Wt: 196.634
InChI Key: CLVXTWYZYQNBSL-UHFFFAOYSA-N
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Description

“(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol” is a chemical compound with the molecular formula C9H9ClN2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One general method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . Other methods include the use of 1,2-diketones and urotropine in the presence of ammonium acetate , or a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzimidazole ring, which is a fused benzene and imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They can participate in various chemical reactions, including [3 + 2] cycloaddition reactions , and multicomponent reactions of readily available vinyl azides, aromatic aldehydes, and aromatic amines .

Scientific Research Applications

Green Chemistry and Methane Conversion

A notable application involves the use of (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol in green chemistry, particularly in the context of methane conversion. Methane, a potent greenhouse gas, presents challenges in transportation and utilization. Research in green chemistry has explored its conversion to more valuable hydrocarbons through catalytic methylation of aromatic compounds, a process that may involve intermediates or catalysts related to the chemical . Such conversions are significant for producing transportable liquid fuels and chemicals, contributing positively to environmental sustainability and energy efficiency (Adebajo, 2007).

Polymer Membranes in Fuel Additive Purification

In the purification of fuel oxygenates, this compound may play a role in the development of polymer membranes for the separation of methanol/methyl tert-butyl ether (MTBE) mixtures. Such separation techniques are crucial for producing high-purity MTBE, a common fuel additive. The research into various polymer membranes emphasizes their efficiency and operational stability in this context, pointing to potential applications in enhancing fuel performance and reducing emissions (Pulyalina et al., 2020).

Methanol as a Resource

Explorations into the utilization of methanol as a resource underscore its versatility. Methanotrophs, bacteria that metabolize methane, can convert methane into methanol under certain conditions. This biological conversion pathway highlights the potential of methanol in various biotechnological applications, including the production of single-cell proteins, biopolymers, and other valuable chemicals. Such research underscores the environmental and economic benefits of methane to methanol conversion technologies, aligning with sustainability goals (Strong et al., 2015).

Future Directions

The future directions for research on “(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in medicine and other fields .

Properties

IUPAC Name

(7-chloro-1-methylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-8(5-13)11-7-4-2-3-6(10)9(7)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVXTWYZYQNBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=CC=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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